molecular formula C12H15NO4 B7541179 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid

2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid

Cat. No. B7541179
M. Wt: 237.25 g/mol
InChI Key: WUANBNIPKPUNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid is a synthetic compound that has gained attention in recent years due to its potential use in scientific research applications. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers exploring the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid involves the disruption of protein-protein interactions. The compound binds to specific sites on proteins, preventing them from interacting with other proteins. This disruption can have various biochemical and physiological effects, depending on the proteins being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid depend on the proteins being targeted. The compound has been shown to have effects on various biological processes, including cell signaling, gene expression, and protein folding. These effects make it a valuable tool for researchers studying the mechanisms of various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid in lab experiments is its ability to disrupt protein-protein interactions. This makes it a valuable tool for researchers studying the mechanisms of various biological processes. However, the compound does have some limitations. It can be difficult to target specific proteins, and the compound may have off-target effects on other proteins.

Future Directions

There are several future directions for research involving 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid. One direction is to explore the compound's potential use in the treatment of various diseases. The compound has been shown to have effects on various biological processes that are involved in disease progression, making it a potential therapeutic target. Another direction is to develop more specific and targeted compounds that can disrupt protein-protein interactions with greater precision. This could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid involves several steps. The first step involves the reaction of 2-amino-2-methylpropanoic acid with benzoyl chloride to form N-benzoyl-2-amino-2-methylpropanoic acid. This compound is then reacted with formaldehyde and sodium borohydride to form 2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid.

Scientific Research Applications

2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid has been used in various scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. The compound has been shown to disrupt protein-protein interactions, making it a valuable tool for researchers studying the mechanisms of various biological processes.

properties

IUPAC Name

2-[[2-(methoxymethyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(12(15)16)13-11(14)10-6-4-3-5-9(10)7-17-2/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUANBNIPKPUNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid

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